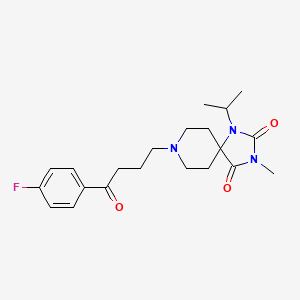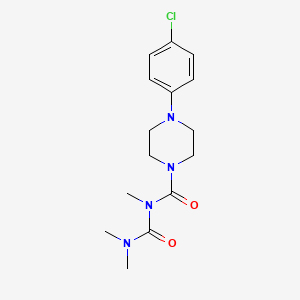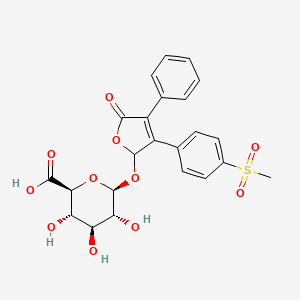
3-Ethoxy-4-ethylthio-5-methoxyphenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It was first synthesized by Alexander Shulgin and documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL) . This compound belongs to the phenethylamine class of chemicals and is known for its psychoactive properties.
Méthodes De Préparation
The synthesis of 4-Tasb involves several steps, starting with the appropriate precursor chemicals. The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the core phenethylamine structure through a series of chemical reactions, including condensation and cyclization reactions.
Introduction of the thio group: The thio group is introduced into the molecule through a substitution reaction, where a suitable thio reagent is used under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 4-Tasb.
Analyse Des Réactions Chimiques
4-Tasb undergoes various chemical reactions, including:
Oxidation: 4-Tasb can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include sulfoxides and sulfones.
Reduction: Reduction of 4-Tasb can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thio derivatives.
Substitution: 4-Tasb can undergo substitution reactions where the thio group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
4-Tasb has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of thio-substituted phenethylamines.
Biology: Researchers investigate the effects of 4-Tasb on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Although not widely used in medicine, 4-Tasb is studied for its potential therapeutic effects and psychoactive properties.
Industry: Its applications in the industry are limited, but it serves as a reference compound for developing new psychoactive substances.
Mécanisme D'action
The mechanism of action of 4-Tasb involves its interaction with serotonin receptors in the brain. It primarily targets the 5-HT2A receptor, leading to altered perception and mood. The compound’s psychoactive effects are mediated through the modulation of neurotransmitter release and receptor activation.
Comparaison Avec Des Composés Similaires
4-Tasb is structurally similar to other phenethylamines such as:
Asymbescaline: Shares a similar core structure but lacks the thio group.
Mescaline: A well-known psychedelic compound with a similar phenethylamine backbone but different substituents.
2C-T-7: Another thio-substituted phenethylamine with distinct psychoactive properties.
The uniqueness of 4-Tasb lies in its specific thio substitution, which imparts unique chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
90109-51-6 |
|---|---|
Formule moléculaire |
C13H21NO2S |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
2-(3-ethoxy-4-ethylsulfanyl-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-16-12-9-10(6-7-14)8-11(15-3)13(12)17-5-2/h8-9H,4-7,14H2,1-3H3 |
Clé InChI |
IUZSEPUWBBUJME-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1SCC)OC)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)










